molecular formula C5H4ClN5 B1283605 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine CAS No. 53890-39-4

6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine

Cat. No. B1283605
CAS RN: 53890-39-4
M. Wt: 169.57 g/mol
InChI Key: FAFHEBCGWJBDNK-UHFFFAOYSA-N
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Description

“6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine” is a chemical compound with the CAS Number: 53890-39-4 . It has a molecular weight of 169.57 . The IUPAC name for this compound is 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine .


Molecular Structure Analysis

The InChI code for “6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine” is 1S/C5H4ClN5/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H,(H2,7,9) . This code provides a standard way to encode the molecular structure using text .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine” are not available, a study suggests that the chlorine at pyridazine carbon C-6 is more susceptible to nucleophilic substitution .


Physical And Chemical Properties Analysis

“6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine” is a solid at room temperature . The storage temperature is between 28 C .

Scientific Research Applications

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold

    • Scientific Field : Medicinal Chemistry
    • Application Summary : This compound and its derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
    • Methods of Application : The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in the referenced article .
    • Results or Outcomes : The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development .

    N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole

    • Scientific Field : Medicinal Chemistry
    • Application Summary : A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
    • Methods of Application : The referenced article provides the synthetic approaches for the synthesis of these derivatives .
    • Results or Outcomes : Some of the synthesized compounds have significant anti-inflammatory and analgesic activities. Ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

    3-(3-chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

    • Scientific Field : Medicinal Chemistry
    • Application Summary : A new series of 3-(3-chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were reported and evaluated for their antimicrobial effects against B. megaterium, S. aureus, E. coli, P. aeruginosa, and A. niger .
    • Methods of Application : The synthetic approaches for the synthesis of these derivatives have been compiled in the referenced article .
    • Results or Outcomes : The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines has profound importance in drug design, discovery, and development .

    6-氯-1,2,4-三唑并[4,3-B]哒嗪

    • Scientific Field : Medicinal Chemistry
    • Application Summary : This compound is a heterocyclic organic compound that can be used as a pharmaceutical intermediate .
    • Methods of Application : The synthetic approaches for the synthesis of this compound and its derivatives are not specified in the referenced source .
    • Results or Outcomes : The specific results or outcomes obtained from the use of this compound as a pharmaceutical intermediate are not specified in the referenced source .

Safety And Hazards

The safety information for “6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

While specific future directions for “6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine” are not available, research into related compounds continues. For instance, a study discusses the design and synthesis of new substituted triazolo pyridazin-8-amine derivatives as tankyrase inhibitors . Another study presents a new energetic anion via nitro-Sandmeyer chemistry .

properties

IUPAC Name

6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFHEBCGWJBDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568314
Record name 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine

CAS RN

53890-39-4
Record name 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine hydrobromide (W2.001; 1.1 g) was taken up with a large amount of water and alkalized with saturated potassium carbonate solution. The solid which precipitated out was filtered off with suction and dried (388 mg). Repeated extraction of the mother liquor with dichloromethane, drying of the combined organic phases over sodium sulfate, filtration and concentration afforded a further 228 mg of product in total.
Name
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine hydrobromide
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com
S Schiesser, P Hajek, HE Pople, H Käck, L Öster… - European Journal of …, 2022 - Elsevier
Inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) is a promising strategy to modulate NF-κB signaling, with the potential to treat B-cell …
Number of citations: 1 www.sciencedirect.com
MY Jaballah, RAT Serya, N Saad… - Journal of Enzyme …, 2019 - Taylor & Francis
Pyridazine scaffolds are considered privileged structures pertaining to its novelty, chemical stability, and synthetic feasibility. In our quest towards the development of novel scaffolds for …
Number of citations: 9 www.tandfonline.com

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